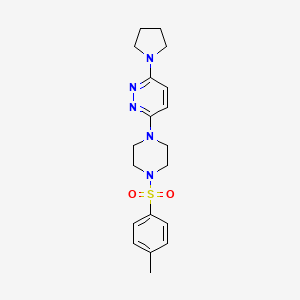
3-(Pyrrolidin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is a synthetic organic compound that features a pyridazine core substituted with a piperazine ring and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE typically involves multi-step organic reactions. One common method includes:
Formation of the pyridazine core: Starting with a suitable pyridazine precursor, the core structure is synthesized through cyclization reactions.
Substitution with piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate sulfonylating agents.
Introduction of the pyrrolidine ring: The pyrrolidine ring is added via nucleophilic substitution or addition reactions, depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
化学: より複雑な分子の構成ブロックとして。
生物学: 生体高分子との相互作用について研究されています。
医学: 生物活性による潜在的な治療薬。
産業: 特殊化学品や医薬品の合成に使用されます。
作用機序
3-(ピロリジン-1-イル)-6-(4-トシルピペラジン-1-イル)ピリダジンの作用機序は、特定の分子標的との相互作用を伴うでしょう。 これには、酵素、受容体、または核酸への結合が含まれ、生物学的経路の調節につながる可能性があります。 正確な経路は、研究されている特定の生物活性によって異なります。
6. 類似の化合物との比較
類似の化合物
3-(ピロリジン-1-イル)ピリダジン: トシルピペラジニル基がありません。
6-(4-トシルピペラジン-1-イル)ピリダジン: ピロリジニル基がありません。
ピリダジン誘導体: さまざまな置換基を持つさまざまな誘導体。
独自性
3-(ピロリジン-1-イル)-6-(4-トシルピペラジン-1-イル)ピリダジンは、ピロリジニル基とトシルピペラジニル基の両方が存在するため、他のピリダジン誘導体とは異なる生物活性と化学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is unique due to its specific substitution pattern on the pyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H25N5O2S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C19H25N5O2S/c1-16-4-6-17(7-5-16)27(25,26)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-2-3-11-22/h4-9H,2-3,10-15H2,1H3 |
InChIキー |
VMCHQCKRBPCXRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















